molecular formula C9H13ClFNS B6299175 MFCD31714240 CAS No. 2368870-80-6

MFCD31714240

Cat. No.: B6299175
CAS No.: 2368870-80-6
M. Wt: 221.72 g/mol
InChI Key: KOBVIPBQGRDXDE-UHFFFAOYSA-N
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Description

However, based on the structural and functional analogs discussed in the literature, we can infer that it likely belongs to a class of synthetic organic compounds with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds are typically characterized by their molecular weight, functional groups, and physicochemical properties, which influence their reactivity, stability, and bioavailability.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBVIPBQGRDXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as sodium hydride and alkyl halides are used.

    Reduction: Reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted amines.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzylsulfanyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form bonds with biological molecules, potentially affecting their function. The fluorobenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares key structural, synthetic, and functional attributes of analogous compounds to hypothesize the properties of MFCD31714240. Data is derived from compounds with similar MDL identifiers and CAS numbers in the evidence.

Table 1: Structural and Physicochemical Properties

Property CAS 1022150-11-3 CAS 1046861-20-4 CAS 1761-61-1 CAS 1533-03-5
Molecular Formula C27H30N6O3 C6H5BBrClO2 C7H5BrO2 C10H9F3O
Molecular Weight 486.57 g/mol 235.27 g/mol 201.02 g/mol 202.17 g/mol
Log Po/w 2.15 (XLOGP3) 0.78 (WLOGP) -2.47 (ESOL) 2.15 (XLOGP3)
Solubility 0.24 mg/mL 0.687 mg/mL 0.687 mg/mL Not reported
Bioavailability 0.55 0.55 0.55 0.55
Hazard Statements H302, H315, H319, H335 Warning (no specifics) H302 H302

Key Observations:

In contrast, CAS 1046861-20-4 (C6H5BBrClO2) is a boron-containing aromatic compound, likely employed in Suzuki-Miyaura coupling reactions . this compound, if structurally similar to these analogs, may exhibit tailored reactivity for cross-coupling or intermediate synthesis.

The consistent bioavailability score (0.55) across analogs suggests that this compound might also face challenges in metabolic stability or membrane permeability.

Synthetic Methods :

  • CAS 1022150-11-3 is synthesized via nucleophilic substitution in DMF with potassium carbonate, while CAS 1533-03-5 employs palladium-catalyzed cross-coupling in THF/water .
  • These methods highlight the importance of polar aprotic solvents and transition-metal catalysts in synthesizing structurally complex analogs, which may extend to this compound.

Table 2: Similarity Metrics of Analogous Compounds

Compound (CAS/MDL) Similarity Score Functional Group Highlights Reference
(3-Bromo-5-chlorophenyl)boronic acid 0.87 Boronic acid, halogen substituents
6-Bromo-2,3-dichlorophenylboronic acid 0.71 Boron, multiple halogens
2-(4-Nitrophenyl)benzimidazole 0.95 Nitro group, benzimidazole core
3'-(Trifluoromethyl)acetophenone 1.00 Trifluoromethyl, ketone

Critical Differences:

  • Halogen vs. Boron Substituents : Halogenated compounds (e.g., CAS 1761-61-1) exhibit electrophilic reactivity, whereas boron-containing analogs (e.g., CAS 1046861-20-4) are pivotal in cross-coupling reactions .
  • Fluorinated Moieties: Compounds like CAS 1533-03-5 (C10H9F3O) demonstrate enhanced metabolic resistance due to the trifluoromethyl group, a feature absent in non-fluorinated analogs .

Research Findings and Limitations

Analytical Challenges :

  • emphasizes the need for validated analytical methods (e.g., HPLC, NMR) to resolve structural ambiguities in complex analogs like CAS 1022150-11-3 .
  • This compound would likely require similar rigorous characterization to confirm purity and functionality.

Toxicity and Safety :

  • Recurrent hazard statements (e.g., H302: harmful if swallowed) across analogs underscore the importance of safety protocols in handling this compound .

Knowledge Gaps: The absence of this compound-specific data limits direct comparisons. Future studies should prioritize synthesizing and profiling this compound using methodologies described in and .

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